molecular formula C5H8Cl3NO B1265724 N,N-Bis(2-chloroethyl)carbamoyl Chloride CAS No. 2998-56-3

N,N-Bis(2-chloroethyl)carbamoyl Chloride

Cat. No. B1265724
CAS RN: 2998-56-3
M. Wt: 204.48 g/mol
InChI Key: JAHXVUPWHXMPLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient strategy for synthesizing various carbamates, including compounds similar to N,N-bis(2-chloroethyl)carbamoyl chloride, involves generating the intermediate carbamoyl chlorides from secondary amines using stoichiometric amounts of bis(trichloromethyl)carbonate (BTC) under solvent-free conditions with excellent yields. This method is highlighted by its simplicity and the high yield of carbamate derivatives developed by reaction with a variety of alcohols, phenols, and diols under microwave irradiation in solvent-free conditions (Zare et al., 2012).

Molecular Structure Analysis

The structure and reactivity of chloroethyl carbamoyl chlorides and related compounds can be elucidated through studies on similar compounds. For example, the structure of bis(dimethylsulfoxonium methylide)gold chloride provides insights into the electron distribution and bonding patterns relevant to N,N-bis(2-chloroethyl)carbamoyl chloride, emphasizing the importance of spectroscopic methods in determining molecular structures (Konno & Yamamoto, 1987).

Chemical Reactions and Properties

Chemical reactions involving N,N-bis(2-chloroethyl)carbamoyl chloride and structurally related compounds demonstrate a range of activities, including their use in the synthesis of polymers with cytotoxic properties. These monomers can be homopolymerized or copolymerized with hydrophilic comonomers to obtain water-soluble polymers, where the linkages are designed for intracellular enzymatic or hydrolytic cleavage, releasing cytotoxic moieties (Molz et al., 1980).

Scientific Research Applications

Carbamoylation of Amino Acids, Peptides, and Proteins

N,N-Bis(2-chloroethyl)carbamoyl Chloride has been studied for its role in the carbamoylation of amino acids, peptides, and proteins. Research indicates that this compound can modify the alpha-amino groups of amino acids, terminal amino groups of peptides, and the epsilon-amino groups of lysine moieties in proteins. Such modifications alter the electrophoretic mobility of these compounds, indicating changes in their properties due to the carbamoylation process. This aspect is essential for understanding the physiological effects of nitrosourea agents (Wheeler, Bowdon, & Struck, 1975).

Biochemical and Biological Effects

The compound's influence on the incorporation of radioactive precursors into macromolecules was analyzed, showing that it can cause dose-dependent inhibition of incorporation into nucleic acids and proteins. This effect is particularly pronounced in DNA, highlighting its potential impact on cellular functions (Kann, 1978).

Antineoplastic Activity

Synthetic approaches involving N,N-Bis(2-chloroethyl)carbamoyl Chloride have been explored for their antineoplastic activity. Compounds derived from this chemical showed significant activity against leukemia in mice, demonstrating its potential in cancer treatment (Tang, Schmid, Fiebig, & Eisenbrand, 2004).

Influence on Mutagenicity

The compound’s influence on mutagenicity, especially in relation to glutathione (GSH) derivatives, has been a subject of research. Studies indicate that the derivative compounds exhibit strong mutagenic activity, suggesting significant biochemical interactions and potential risks (Stahl, Denkel, & Eisenbrand, 1988).

Preparation of Carbamoyl Chlorides and Ureas

Research has been conducted on the preparation of carbamoyl chlorides and unsymmetrical ureas using N,N-Bis(2-chloroethyl)carbamoyl Chloride. This work is crucial for understanding the compound's applications in organic synthesis and pharmaceutical development (Lemoucheux et al., 2003).

Synthesis of Vinylisocyanate

The compound has been used in the synthesis of vinylisocyanate, highlighting its utility in creating valuable chemical intermediates for various applications (König, 1990).

Synthesis of Carbamates

N,N-Bis(2-chloroethyl)carbamoyl Chloride has also been used in the efficient synthesis of carbamates, showcasing its versatility in producing important chemical derivatives (Zare, Ghanbari, Jamali, & Aboodi, 2012).

Safety And Hazards

“N,N-Bis(2-chloroethyl)carbamoyl Chloride” is classified as a Category 2 carcinogen and a Category 1B reproductive toxicant . It causes severe skin burns and eye damage, and it is suspected of causing genetic defects . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to avoid contact with skin and eyes . Protective gloves, clothing, eye protection, and face protection should be worn when handling this substance .

properties

IUPAC Name

N,N-bis(2-chloroethyl)carbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl3NO/c6-1-3-9(4-2-7)5(8)10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHXVUPWHXMPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(CCCl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184075
Record name Carbamic chloride, bis(2-chloroethyl)-
Source EPA DSSTox
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Molecular Weight

204.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(2-chloroethyl)carbamoyl Chloride

CAS RN

2998-56-3
Record name N,N-Bis(2-chloroethyl)carbamic chloride
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Record name Carbamic chloride, bis(2-chloroethyl)-
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Record name 2998-56-3
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Record name Carbamic chloride, bis(2-chloroethyl)-
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Record name Bis(2-chloroethyl)carbamoyl chloride
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution in dry benzene of 82 g. of bis-(β-chloroethyl)-amine freshly liberated from its hydrochloride is added gradually to a solution of 36 g. of carbonyl chloride in benzene at a temperature below 10° C. The mixture is mechanically stirred for three hours, the precipitate of bis-(β-chloroethyl)-amine hydrochloride is removed by filtration, and the benzene is distilled off on a water bath. The residue is distilled in vacuo, and the N-chloroformyl-bis-(β-chloroethyl)-amine is obtained as a pale yellow oil with a B.P. of 114-116° C./1 mm. Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
P Molz, H Ringsdorf, G Abel, PJ Cox - International Journal of Biological …, 1980 - Elsevier
Monomers containing the cytotoxic bis(2-chloroethyl)amino group (nor-nitrogen mustard), linked in deactivated form via urethane and O-acylated hydroxamic acid bonds to …
Number of citations: 12 www.sciencedirect.com
D Giribone, E Fontana - … : The Official Journal of the International …, 2004 - Wiley Online Library
The preparation of estromustine (EoM), estramustine (EaM) and estramustine phosphate (EMP) specifically labelled with deuterium is reported. A two‐step, one‐pot procedure based …
P Saha, C Debnath, G Bérubé - The Journal of steroid biochemistry and …, 2013 - Elsevier
Nitrogen mustards, an important class of drugs for cancer therapy, are known as DNA alkylating agents. The nitrogen mustards are highly reactive and, as a consequence, lack of …
Number of citations: 63 www.sciencedirect.com
Y Kidani, M Noji - … and Other Metal Coordination Compounds in …, 2013 - books.google.com
INTRODUCTION cis-Platin, discovered by B. Rosenberg, et al. in 1969 is nowadays one of the best and widely used antitumor agents in cancer chemotherapy of testicular, ovarian, …
Number of citations: 0 books.google.com
Y Kidani, M Noji - Platinum and Other Metal Coordination Compounds in …, 1991 - Springer
cis-Platin, discovered by B. Rosenberg, et al. in 1969 is nowadays one of the best and widely used antitumor agents in cancer chemotherapy of testicular, ovarian, bladder cancers, as …
Number of citations: 2 link.springer.com
GD Yadav, S Subramanian - Journal of Molecular Catalysis A: Chemical, 2004 - Elsevier
o-Nitrodiphenyl ether is an important intermediate in the fine chemical industry and used in a number of drugs. This ether is typically prepared from o-chloronitrobenzene (OCNB) by …
Number of citations: 20 www.sciencedirect.com
RT Blickenstaff - 2012 - books.google.com
Antitumor Steroids examines the use of steroids, along with nonsteroidal antiestrogens and some benzo [a] carbazoles, in the treatment of cancer. It explains the mechanism by which …
Number of citations: 29 books.google.com
UH Sk, D Dixit, E Sen - European journal of medicinal chemistry, 2013 - Elsevier
The synthetic estramustine (EM) and natural podophyllotoxin (PODO) anti-mitotic agents that inhibit tubulin polymerization are known anticancer agents. As low bioavailability limits their …
Number of citations: 34 www.sciencedirect.com
HA DEADMAN JR - 1968 - search.proquest.com
The author is grateful to Southern Illinois University for providing a teaching assistantship and a graduate fellowship. Acknowledgment is due the American Cancer Society for …
Number of citations: 2 search.proquest.com
M Sharma - Handbook of Phase Transfer Catalysis, 1997 - Springer
From the standpoint of the process engineer, the advantages of phase transfer catalysis are: high yield (often >90%); increased reaction rates, sometimes leading to enhanced selectivity…
Number of citations: 8 link.springer.com

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